3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with suitable reagents. One common method includes the use of hydrazonoyl halides as precursors, which react with alkyl carbothioates or carbothioamides in the presence of triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial and anticancer activities
Medicine: Research explores its potential as a pharmacophore in drug design, targeting specific enzymes and receptors.
Industry: It finds applications in the synthesis of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)15-10(3)12(13(16)17)9(2)14-15/h4-7H,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUBIXIXMTVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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